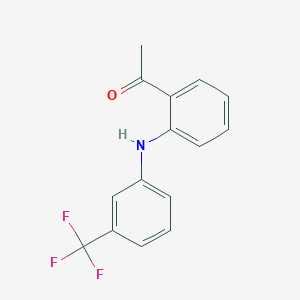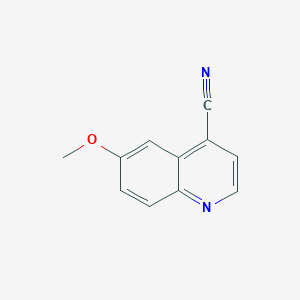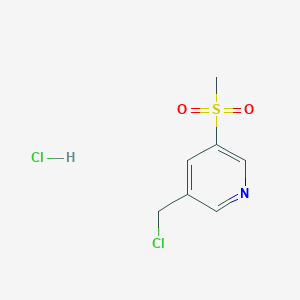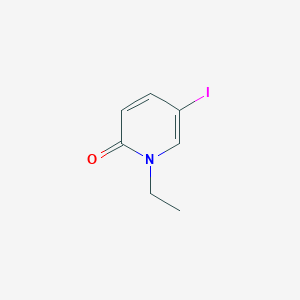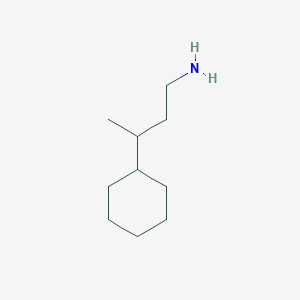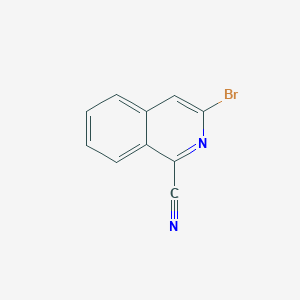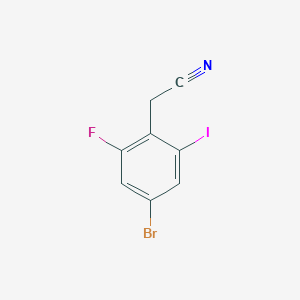
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, along with an acetonitrile group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a phenylacetonitrile derivative. For instance, the bromination, fluorination, and iodination of phenylacetonitrile can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents such as bromine, fluorine gas, and iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers .
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-fluorophenyl)acetonitrile
- 4-Bromo-2-fluoroacetophenone
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
2-(4-Bromo-2-fluoro-6-iodophenyl)acetonitrile is unique due to the presence of three different halogen atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This unique halogenation pattern can enhance its utility in various synthetic applications and improve the properties of the resulting compounds .
Properties
Molecular Formula |
C8H4BrFIN |
|---|---|
Molecular Weight |
339.93 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-6-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI Key |
HYCLEMHULWHBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


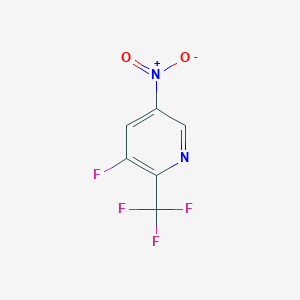

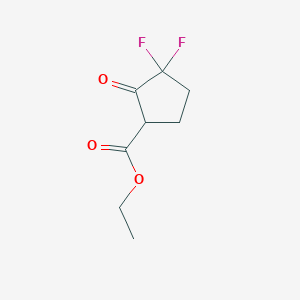
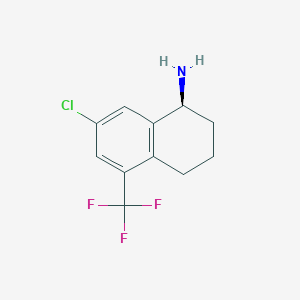
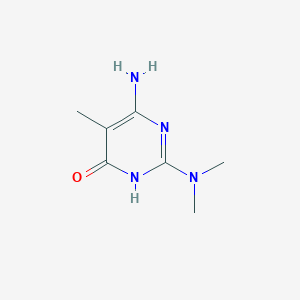
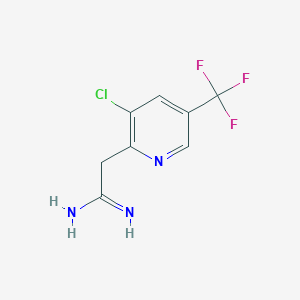
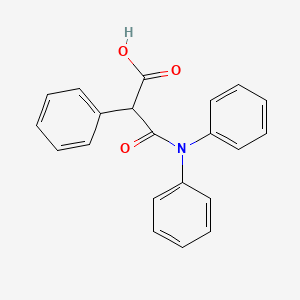
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
